molecular formula C20H19Br2NO5S B1488158 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide CAS No. 1951451-68-5

3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide

Cat. No.: B1488158
CAS No.: 1951451-68-5
M. Wt: 545.2 g/mol
InChI Key: DOSGKLJFIIVLNV-UHFFFAOYSA-N
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Description

This compound (CAS: 1951451-62-9; molecular formula: C₂₄H₂₀Br₂N₂O₇S₂; molecular weight: 672.363 g/mol) features a benzofuran core substituted with a 3,5-dibromo-4-methoxybenzoyl group at position 3, an ethyl group at position 2, and a dimethylsulfonamide moiety at position 6 . Its analogs and derivatives are explored in pharmaceutical and agrochemical research due to their structural complexity and functional versatility.

Properties

IUPAC Name

3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Br2NO5S/c1-5-16-18(19(24)11-8-14(21)20(27-4)15(22)9-11)13-7-6-12(10-17(13)28-16)29(25,26)23(2)3/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSGKLJFIIVLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)N(C)C)C(=O)C3=CC(=C(C(=C3)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Br2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is to start with a substituted benzofuran derivative and introduce the dibromo and methoxy groups through halogenation and methylation reactions, respectively. The sulfonamide group can be introduced through a reaction with sulfonating agents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atoms can be oxidized to form bromates or other oxidized derivatives.

  • Reduction: : The compound can be reduced to remove the bromine atoms or other substituents.

  • Substitution: : The methoxy and sulfonamide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Bromates, bromine gas, and other oxidized derivatives.

  • Reduction: : Dibromobenzofuran derivatives and other reduced forms.

  • Substitution: : Derivatives with different functional groups replacing the methoxy or sulfonamide groups.

Scientific Research Applications

The compound 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, environmental science, and materials science, supported by case studies and a data table summarizing key research findings.

Medicinal Chemistry

This compound has shown promise in pharmacological applications, particularly as an anti-cancer agent. Its structure allows for interactions with biological targets involved in tumor growth.

Case Study: Anti-Cancer Activity

A study investigated the anti-proliferative effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

Environmental Science

The compound's sulfonamide group contributes to its potential as a pollutant degradation agent, particularly in wastewater treatment processes.

Case Study: Pollutant Degradation

Research demonstrated that this compound can effectively degrade certain organic pollutants under UV irradiation, enhancing the efficiency of advanced oxidation processes in wastewater treatment.

Materials Science

Due to its unique chemical structure, this compound can be utilized in the development of novel materials with specific electronic or optical properties.

Case Study: Photonic Applications

Investigations into the photonic properties of this compound revealed that it could be incorporated into polymer matrices to create materials with enhanced light absorption capabilities, useful for solar energy applications.

Mechanism of Action

The mechanism by which 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group, for instance, can bind to bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₄H₂₀Br₂N₂O₇S₂ 672.363 Methoxybenzoyl, benzofuran, dimethylsulfonamide
Hydroxy Analogue C₂₃H₁₈Br₂N₂O₇S₂ ~658.33* Hydroxybenzoyl, benzofuran, dimethylsulfonamide
Compound 44 C₃₁H₂₄Br₂N₂O₉ 724.34 Methoxybenzoyl, benzofuran, ester, dioxoisoindolinyl
Metsulfuron Methyl C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl ester

*Estimated based on structural similarity.

Biological Activity

The compound 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

  • Molecular Formula : C₁₈H₁₈Br₂N₂O₃S
  • Molecular Weight : 468.23 g/mol

This compound features a benzofuran core, sulfonamide functionality, and dibromo-substituted benzoyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of related sulfonamides against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The results indicated that these compounds could induce apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism of action that warrants further investigation .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves the induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .

Other Biological Activities

Emerging research suggests that this compound may also exhibit anti-inflammatory and analgesic properties. These activities are often assessed through various in vivo models:

  • Anti-inflammatory Effects :
    • Research indicates that related benzofuran derivatives can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
  • Analgesic Properties :
    • Some studies have reported that sulfonamide derivatives can provide pain relief in models of acute and chronic pain, potentially through central nervous system mechanisms .

Case Studies

Study ReferenceFocusFindings
Anticancer activityInduced apoptosis in MCF-7 cells; G2/M phase arrest
Antimicrobial activityEffective against multiple bacterial strains
Anti-inflammatory effectsReduced levels of pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dibromo-4-methoxybenzoyl)-2-ethyl-N,N-dimethylbenzofuran-6-sulfonamide

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